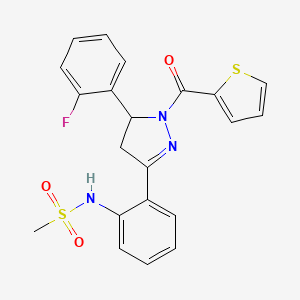
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a piperidine ring via an ether linkage, with a chloro-substituted propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Ether Linkage Formation: The quinoxaline derivative is then reacted with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro group in the propanone moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The quinoxaline ring can participate in redox reactions.
Addition Reactions: The carbonyl group in the propanone moiety can undergo nucleophilic addition reactions, forming various alcohol derivatives.
Common Reagents and Conditions
Bases: Potassium carbonate, triethylamine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Hydrogen gas with a palladium catalyst
Major Products
Substitution Products: Amino or thiol derivatives
Oxidation Products: Quinoxaline N-oxide
Reduction Products: Dihydroquinoxaline
Addition Products: Alcohol derivatives
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemoproteomic studies to identify and characterize protein targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting DNA synthesis and function, which is crucial for its antimicrobial and anticancer activities. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share the quinoxaline core but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds such as 4-(2-chlorophenyl)piperidine and 4-(4-fluorophenyl)piperidine have similar piperidine rings but different substituents, leading to varied pharmacological profiles.
Uniqueness
2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to its combined structural features of quinoxaline and piperidine linked via an ether bond, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and chemical biology research.
Propiedades
IUPAC Name |
2-chloro-1-(4-quinoxalin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11(17)16(21)20-8-6-12(7-9-20)22-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJIYEBKYSBTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
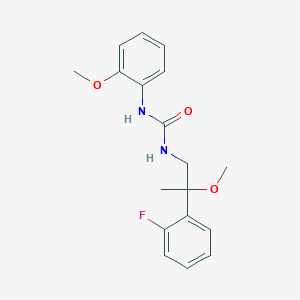
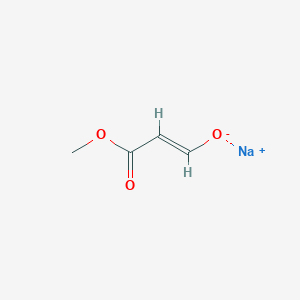
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2709413.png)
![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide](/img/structure/B2709415.png)
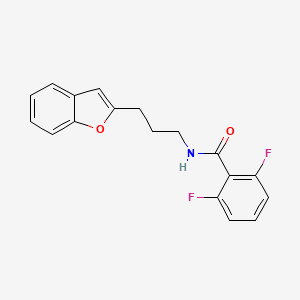
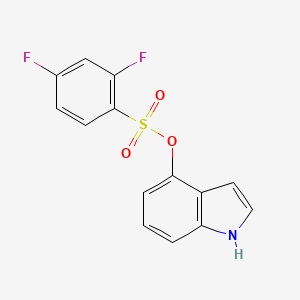
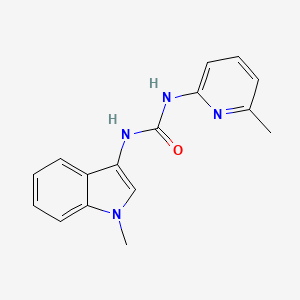
![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)
![2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2709421.png)
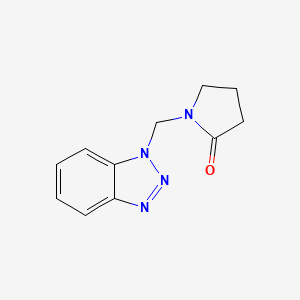
![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)
